

AM-2099 solubility and preparation for cell-based assays

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Compound of Interest

Compound Name: AM-2099

Cat. No.: B605369

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AM-2099: Application Notes for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for pain therapeutics, and emerging evidence suggests its involvement in cancer metastasis. These application notes provide detailed protocols for the solubilization of **AM-2099** and its application in common cell-based assays to investigate its biological activity.

AM-2099: Chemical Properties and Solubility

AM-2099 is a small molecule with an IC₅₀ of 0.16 µM for human Nav1.7.^[1] To ensure accurate and reproducible results in cell-based assays, proper handling and solubilization of **AM-2099** are critical. The following table summarizes the known solubility of **AM-2099** in common laboratory solvents.

Solvent System	Concentration	Observations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.36 mM)	Clear solution
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL (5.36 mM)	Clear solution

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.^[1] For long-term storage, it is recommended to aliquot the stock solution and store at -80°C for up to two years or -20°C for up to one year to prevent degradation from repeated freeze-thaw cycles.^[1]

Experimental Protocols

Preparation of AM-2099 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **AM-2099** in DMSO, a common solvent for cell culture applications.

Materials:

- **AM-2099** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Procedure:

- Aseptically weigh the required amount of **AM-2099** powder.
- Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
- Vortex the solution until the **AM-2099** is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
- Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.

- Store the aliquots at -20°C or -80°C.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of **AM-2099** on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., medullary thyroid cancer cell lines)[2]
- Complete cell culture medium
- **AM-2099** stock solution (10 mM in DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Phosphate-buffered saline (PBS)

Procedure:

- Seed cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.[2]
- Prepare serial dilutions of **AM-2099** in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5%.[3]
- Remove the overnight culture medium and replace it with the medium containing various concentrations of **AM-2099**. Include a vehicle control (medium with the same final concentration of DMSO).
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[2]

- After incubation, add 20 μ L of MTT solution to each well and incubate for an additional 2-4 hours.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration and Invasion Assays (Boyden Chamber Assay)

This protocol describes how to evaluate the effect of **AM-2099** on cancer cell migration and invasion.

Materials:

- Cancer cell line of interest
- Serum-free cell culture medium
- Complete cell culture medium (as a chemoattractant)
- **AM-2099** stock solution (10 mM in DMSO)
- Boyden chamber inserts (8.0 μ m pore size) for 24-well plates
- Matrigel (for invasion assay)
- Cotton swabs
- Methanol
- Crystal Violet staining solution

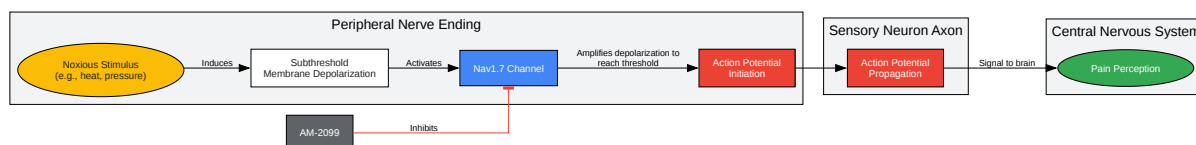
Procedure:

- For Invasion Assay: Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
- Starve the cells in serum-free medium for 24 hours.
- Resuspend the starved cells in serum-free medium containing various concentrations of **AM-2099** (ensure final DMSO concentration is <0.5%).
- Add 5×10^4 cells to the upper chamber of each insert.
- Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).
- Incubate for 24-48 hours at 37°C.
- After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
- Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.
- Stain the cells with Crystal Violet solution for 15 minutes.
- Gently wash the inserts with water and allow them to air dry.
- Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance, or count the stained cells in several random fields under a microscope.

Signaling Pathway and Experimental Workflow

Nav1.7 Signaling in Nociception

The voltage-gated sodium channel Nav1.7 is a key player in the transmission of pain signals. It is highly expressed in peripheral sensory neurons, specifically at the nerve endings. Upon a noxious stimulus, a small depolarization of the cell membrane occurs. Nav1.7 channels act as amplifiers of this subthreshold depolarization. When the membrane potential reaches a certain threshold, it triggers the opening of other voltage-gated sodium channels, leading to the generation of an action potential. This action potential then propagates along the sensory neuron to the spinal cord and ultimately to the brain, where it is perceived as pain.[4]

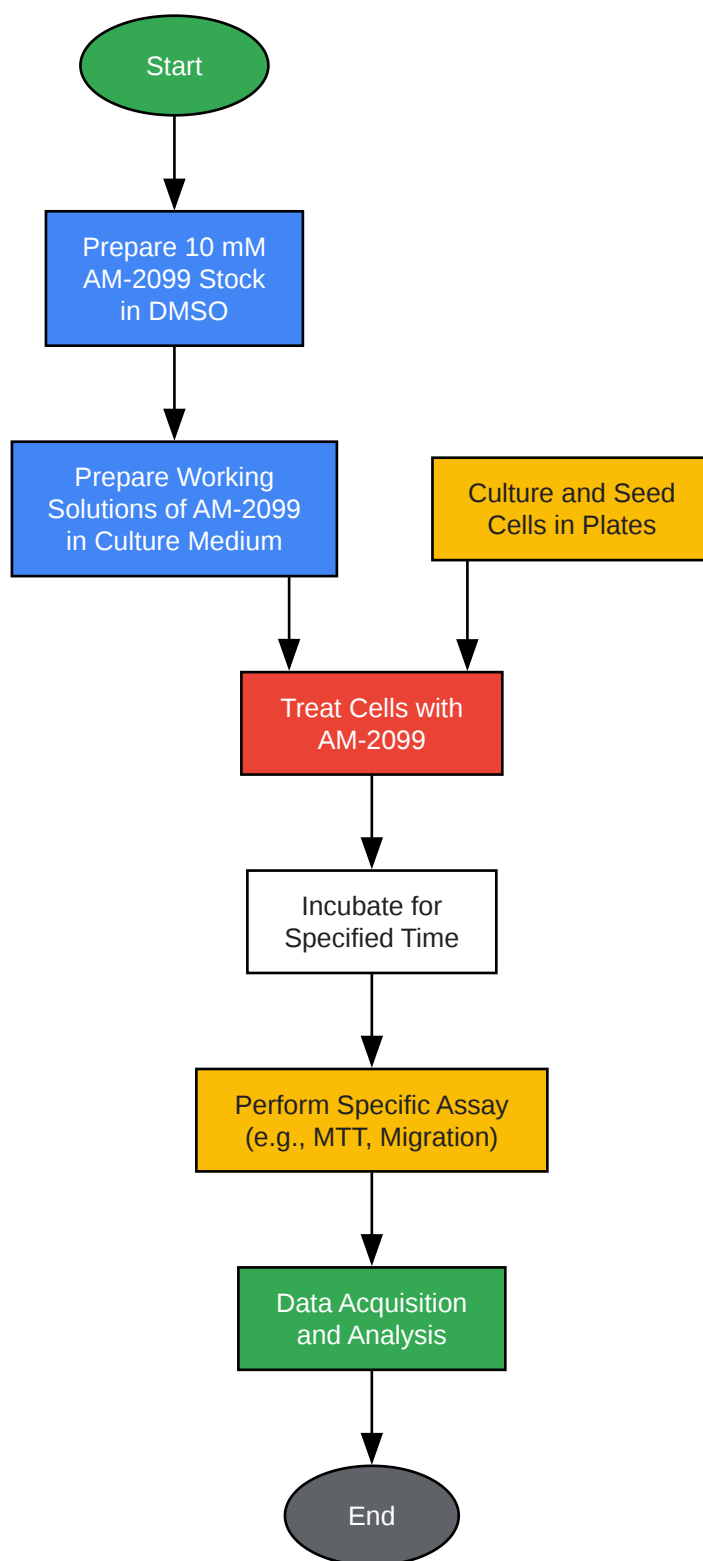


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Caption: Nav1.7 signaling pathway in pain perception and the inhibitory action of **AM-2099**.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for conducting cell-based assays with **AM-2099**.



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Caption: A generalized workflow for performing cell-based assays with **AM-2099**.

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